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Compound of Interest

Compound Name: Indium--magnesium (1/3)

Cat. No.: B15487814

Audience: Researchers, scientists, and materials development professionals.

Core: This technical guide provides an in-depth overview of the theoretically predicted
structural, electronic, and thermodynamic properties of the intermetallic compound InMgs
based on first-principles calculations. While comprehensive electronic and structural data are
available, this guide also notes the absence of a calculated elastic tensor in prominent high-
throughput databases and outlines the standard computational protocol for its determination.

Introduction

The In-Mg binary alloy system is of interest for various applications, including lightweight
structural materials and potential use in battery technologies. The InMgs compound is a key
phase in this system. Understanding its fundamental properties is crucial for materials design
and optimization. First-principles calculations, particularly those based on Density Functional
Theory (DFT), provide a powerful, atomistic-level approach to predict material properties before
experimental synthesis.

This document summarizes the available DFT-calculated data for two known polymorphs of
InMgs: a stable trigonal phase and a metastable cubic phase. It details the computational
methodology used in high-throughput DFT studies and illustrates the standard workflow for
predicting material properties from first principles.

Computational Methodology
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The data presented in this guide are derived from calculations performed within the Density
Functional Theory (DFT) framework, which is a standard method for predicting material
properties from fundamental quantum mechanics.

2.1. First-Principles Calculations

The calculations are typically performed using the Vienna Ab initio Simulation Package (VASP).
The core methodology involves:

» Exchange-Correlation Functional: The electron exchange-correlation effects are described
using the Generalized Gradient Approximation (GGA) as formulated by Perdew, Burke, and
Ernzerhof (PBE).

e Electron-lon Interaction: The interaction between core and valence electrons is modeled
using the Projector Augmented-Wave (PAW) method.

o Structural Relaxation: The atomic positions and lattice vectors of the crystal structure are
fully relaxed until the forces on each atom are typically less than 0.01 eV/A. This process
ensures the calculations are performed on the lowest-energy (ground state) configuration.

o Energy Calculation: A series of static and non-self-consistent field calculations are then
performed on the relaxed structure to determine properties like the electronic band structure
and density of states.[1]

2.2. Formation Enthalpy Calculation

The thermodynamic stability of a compound is assessed by its formation enthalpy (AHf). This is
calculated as the difference between the total DFT-calculated energy of the compound and the
energy of its constituent elements in their standard states. The formula is:

AHf (InxMgy) = Etotal(InxMgy) - x * Etotal(In) - y * Etotal(Mg)

A negative formation enthalpy indicates that the compound is stable with respect to
decomposition into its elemental constituents.

2.3. Protocol for Calculating Mechanical Properties
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While an elastic tensor for InMgs is not available in the source database, the standard ab initio
protocol for its calculation is the stress-strain method.[2] This involves:

» Applying Strain: A series of small, finite strains are applied to the optimized crystal lattice.

o Calculating Stress: For each applied strain, the resulting stress tensor is calculated from first
principles, allowing for the relaxation of the ionic degrees of freedom.

» Determining Elastic Constants: The full elastic tensor (Cij) is then determined by fitting the
calculated stress-strain data to the generalized Hooke's Law. From the Cij tensor,
polycrystalline properties like the bulk modulus, shear modulus, and Young's modulus can be
derived using approximations such as the Voigt-Reuss-Hill averaging scheme.

Predicted Properties of InMgs
Two crystalline phases of InMgs have been identified in computational databases: a trigonal
ground state structure and a metastable cubic phase.

3.1. Structural and Thermodynamic Properties

The key structural and thermodynamic parameters for the two polymorphs of InMgs are
summarized below. The trigonal phase is the predicted ground state, while the cubic phase is
metastable, as indicated by its positive energy above the convex hull.
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Property Trigonal InMgs (mp- Cubic InMgs (mp-569125)
697180)[1] [3]
Crystal System Trigonal Cubic
Space Group R-3m (166) Pm-3m (221)
Lattice Constant (a) 11.177 A 4.639 A
Lattice Constant (b) 11.177 A 4.639 A
Lattice Constant (c) 11.177 A 4.639 A
Lattice Angles (a,B,y) 32.78°, 32.78°, 32.78° 90°, 90°, 90°
Density Not Provided 3.43 g/cm?3
Formation Energy/Atom Not Provided -0.001 eV
Energy Above Hull/Atom Not Provided (Implied Ground 0.079 eV

State)

3.2. Mechanical Properties

As of the latest database review, the full elastic tensor for either phase of InMgs has not been
calculated.[1] Therefore, derived mechanical properties such as bulk modulus, shear modulus,
Young's modulus, and Poisson's ratio are not available. The standard theoretical protocol for
obtaining these properties is described in Section 2.3.

3.3. Electronic Properties

The electronic structure calculations for both phases of InMgs indicate that they are metallic.
This is determined by analyzing the electronic band structure and the Density of States (DOS).
In a metallic system, there is no band gap at the Fermi level; electronic states are immediately
available for conduction. The band structure and DOS plots from the Materials Project confirm
this metallic nature for both the stable trigonal and metastable cubic phases.[1][3]

Visualized Workflows and Relationships

4.1. First-Principles Calculation Workflow
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The following diagram illustrates the typical workflow for predicting material properties using
DFT. It begins with the definition of a crystal structure and proceeds through optimization to the

calculation of various physical properties.
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A generalized workflow for first-principles material property prediction.
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4.2. Derivation of Polycrystalline Mechanical Properties

This diagram shows the logical relationship between the fundamental single-crystal elastic
constants (Cij) and the derived polycrystalline engineering moduli. Although the Cij values for
InMgs are not available, this illustrates the standard theoretical procedure.
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Derivation of engineering moduli from calculated elastic constants.

Conclusion

First-principles calculations predict that InMgs is a metallic compound with a stable trigonal (R-
3m) crystal structure. A metastable cubic phase is also predicted at a slightly higher energy.
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While detailed structural, thermodynamic, and electronic data are available from high-
throughput computational efforts, a complete theoretical characterization of the mechanical
properties via the elastic tensor is currently unavailable in public databases. The computational
workflows and protocols detailed in this guide provide a framework for understanding how such
properties are theoretically derived and offer a pathway for future targeted research on this and
other intermetallic systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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